Cross-Coupling Reactivity: Bromine vs. Chlorine
The presence of a bromine atom at the 5-position, as opposed to a chlorine atom, fundamentally alters the reactivity of the compound in palladium-catalyzed cross-coupling reactions [1]. 5-Bromo-N-cyclopropylpyridin-2-amine is explicitly cited for its ability to undergo Suzuki and Buchwald-Hartwig couplings, a property leveraged for further functionalization [1]. In contrast, the analogous 5-chloro-N-cyclopropylpyridin-2-amine (CAS 1036609-28-5) is generally less reactive in these transformations due to the higher bond dissociation energy of the C-Cl bond (approx. 397 kJ/mol) compared to the C-Br bond (approx. 280 kJ/mol) . While a direct, comparative yield study under identical conditions is not available in the public domain for this specific pair, this class-level difference in reactivity is a well-established principle in organometallic chemistry [2]. For applications requiring mild coupling conditions or when using electron-deficient substrates, the brominated derivative is the preferred choice.
| Evidence Dimension | C-Halogen Bond Strength |
|---|---|
| Target Compound Data | Approx. 280 kJ/mol (C-Br) |
| Comparator Or Baseline | Approx. 397 kJ/mol (C-Cl) |
| Quantified Difference | 117 kJ/mol lower bond strength for target |
| Conditions | Gas-phase bond dissociation enthalpy values |
Why This Matters
This informs synthetic strategy and procurement: the bromo compound is the appropriate choice when a reactive handle for downstream coupling is required, whereas the chloro analog may be selected for orthogonal protection strategies or when such reactivity is not desired.
- [1] Kuujia. (n.d.). CAS no 885266-96-6 (5-Bromo-N-cyclopropylpyridin-2-amine). Product Overview. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
